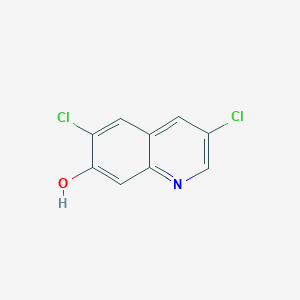
3,6-dichloro-7-Quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-7-Quinolinol is a halogenated derivative of quinolinol, a compound known for its diverse biological activities. This compound is characterized by the presence of chlorine atoms at the 3rd and 6th positions of the quinolinol ring, which significantly influences its chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-7-Quinolinol can be synthesized through direct halogenation of 8-nitroquinoline using N-halosuccinimide in acetic acid. Alternatively, it can be prepared by halogenation of the corresponding 6-halo-8-nitroquinoline, which is synthesized via a Skraup reaction . The nitro group is then reduced to an amino group, and the amine is hydrolyzed to the phenol in 70% sulfuric acid at 220°C .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 3,6-Dichloro-7-Quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolinol derivatives.
科学的研究の応用
3,6-Dichloro-7-Quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Exhibits antifungal and antibacterial properties, making it useful in microbiological studies.
Medicine: Investigated for its potential anticancer activities and as a component in drug formulations.
Industry: Employed in the development of fungicides and other agrochemical products.
作用機序
The mechanism of action of 3,6-Dichloro-7-Quinolinol involves its ability to chelate metal ions, which are critical enzyme cofactors. This chelation disrupts the function of metalloenzymes, leading to antimicrobial and anticancer effects . The compound also induces oxidative stress in cells, contributing to its cytotoxic properties .
類似化合物との比較
3,6-Dibromo-7-Quinolinol: Similar in structure but with bromine atoms instead of chlorine.
5,7-Dichloro-8-Quinolinol: Another halogenated quinolinol with chlorine atoms at different positions.
Uniqueness: 3,6-Dichloro-7-Quinolinol is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other halogenated quinolinols .
特性
分子式 |
C9H5Cl2NO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC名 |
3,6-dichloroquinolin-7-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-5-2-7(11)9(13)3-8(5)12-4-6/h1-4,13H |
InChIキー |
DQEXTBRLCYMSME-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=NC=C1Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















